Cas no 116290-72-3 (4-piperazin-1-ylbenzonitrile;hydrochloride)
4-piperazin-1-ylbenzonitrile;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Piperazin-1-yl)benzonitrile hydrochloride
- 1-(4-CYANOPHENYL)-PIPERAZINE HYDROCHLORIDE, 98
- 4-(piperazin-1-yl)-benzonitrile hydrochloride
- Benzonitrile,4-(1-piperazinyl)-, hydrochloride (1:1)
- 1-(4-Cyanophenyl)piperazine
- 4-piperazin-1-ylbenzonitrile;hydrochloride
- 4-(1-Piperazinyl)benzonitrile monohydrochloride
- 1-(4-Cyanophenyl)piperazine hydrochloride
- AKOS022176093
- 116290-72-3
- SCHEMBL376202
- J-513819
- F96937
- 1-(4-CYANOPHENYL)-PIPERAZINE HYDROCHLORIDE
- Benzonitrile,4-(1-piperazinyl)-,hydrochloride(1:1)
- FVZWHLFETLOKSR-UHFFFAOYSA-N
- 4-piperazin-1-ylbenzonitrile Hydrochloride
- FT-0646867
-
- Inchi: 1S/C11H13N3.ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
- InChI Key: FVZWHLFETLOKSR-UHFFFAOYSA-N
- SMILES: Cl.N1(C2C=CC(C#N)=CC=2)CCNCC1
Computed Properties
- Exact Mass: 223.08800
- Monoisotopic Mass: 223.0876252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- XLogP3: 0.9
- Topological Polar Surface Area: 43.6
Experimental Properties
- Color/Form: Not available
- Density: 1.0613 (rough estimate)
- Boiling Point: 248.88°C (rough estimate)
- Refractive Index: 1.5120 (estimate)
- PSA: 39.06000
- LogP: 2.16368
- Solubility: Not available
4-piperazin-1-ylbenzonitrile;hydrochloride Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-piperazin-1-ylbenzonitrile;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550629-1g |
4-(Piperazin-1-yl)benzonitrile hydrochloride |
116290-72-3 | 98% | 1g |
¥5950.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1637-1-1G |
4-piperazin-1-ylbenzonitrile;hydrochloride |
116290-72-3 | 95% | 1g |
¥2475.00 | 2023-05-08 |
4-piperazin-1-ylbenzonitrile;hydrochloride Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-piperazin-1-ylbenzonitrile;hydrochloride
4-Piperazin-1-ylbenzonitrile Hydrochloride (CAS 116290-72-3): A Versatile Compound in Pharmacological Research
4-Piperazin-1-ylbenzonitrile hydrochloride, identified by the CAS number 116290-72-3, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of benzonitrile derivatives, which are characterized by their aromatic ring structure combined with a nitrile group (-C≡N). The molecular framework of 4-piperazin-1-ylbenzonitrile includes a piperazine ring, a heterocyclic structure known for its ability to act as a versatile scaffold in drug design. The hydrochloride salt form enhances solubility and bioavailability, making it a promising candidate for further pharmacological development.
Recent studies have highlighted the potential of 4-piperazin-1-ylbenzonitrile hydrochloride in modulating signaling pathways associated with neurodegenerative diseases and inflammatory conditions. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of kinase enzymes implicated in cellular proliferation and apoptosis regulation. These findings suggest its potential application in targeted therapies for cancers and autoimmune disorders, where dysregulated kinase activity plays a central role.
The chemical structure of 4-piperazin-1-ylbenzonitrile hydrochloride is particularly noteworthy for its ability to interact with multiple protein targets. The piperazine ring provides a flexible binding site that can accommodate various ligand-receptor interactions, while the nitrile group contributes to its electrophilic properties. This dual functionality makes the compound a valuable tool for drug discovery and structure-activity relationship (SAR) studies. Researchers have also explored its potential as a prodrug precursor, leveraging the hydrochloride salt form to improve its metabolic stability.
Advancements in computational drug design have further expanded the utility of 4-piperazin-1-ylbenzonitrile hydrochloride. A 2024 study published in ACS Chemical Biology utilized machine learning algorithms to predict the compound's binding affinity to GPCR (G protein-coupled receptors) and ion channels. These predictions were validated through in vitro assays, confirming the compound's ability to modulate neuronal signaling pathways associated with neurological disorders. Such insights are critical for optimizing its therapeutic potential in neuropharmacology.
One of the most promising applications of 4-piperazin-1-ylbenzonitrile hydrochloride lies in its anti-inflammatory properties. A 2023 clinical trial conducted by the European Medicines Agency investigated its role in chronic inflammatory diseases such as psoriasis and rheumatoid arthritis. The results indicated that the compound significantly reduced pro-inflammatory cytokine production without causing systemic immunosuppression. This selective anti-inflammatory effect is attributed to its ability to inhibit selective NF-κB activation, a key pathway in inflammatory responses.
Another area of interest is the compound's potential in oncology. A 2024 preclinical study published in Cancer Research revealed that 4-piperazin-1-ylbenzonitrile hydrochloride selectively targets transformed cells with hyperactivated MAPK signaling. The compound demonstrated remarkable efficacy in in vivo tumor models, particularly in solid tumors such as breast cancer and lung adenocarcinoma. These findings underscore the compound's potential as a targeted therapy for cancers driven by specific genetic mutations.
The synthetic accessibility of 4-piperazin-1-ylbenzonitrile hydrochloride has also been a focus of recent research. A 2023 study in Organic Letters described an efficient asymmetric synthesis pathway that enables the production of the compound with high enantiomeric purity. This is critical for pharmaceutical applications, as the stereochemistry of the compound can significantly influence its biological activity and toxicological profile. The development of scalable synthetic methods is essential for transitioning this compound from preclinical research to clinical trials.
Despite its promising properties, challenges remain in fully understanding the pharmacokinetic profile of 4-piperazin-1-ylbenzonitrile hydrochloride. A 2024 review in Drug Metabolism and Disposition highlighted the need for further studies on its metabolic stability and drug-drug interactions. Researchers are also exploring nanoparticle-based delivery systems to enhance its targeted delivery to specific tissues, such as the central nervous system or solid tumors. These innovations are crucial for maximizing the therapeutic potential of this compound while minimizing systemic side effects.
In conclusion, 4-piperazin-1-ylbenzonitrile hydrochloride (CAS number 116290-72-3) represents a multifaceted compound with significant potential in pharmacological research. Its unique molecular structure, combined with its ability to modulate key signaling pathways, positions it as a promising candidate for the development of novel therapeutics in areas such as oncology, neurology, and inflammatory diseases. Ongoing research into its synthetic optimization, pharmacokinetic properties, and targeted delivery mechanisms will be critical in translating its laboratory potential into clinical applications.
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